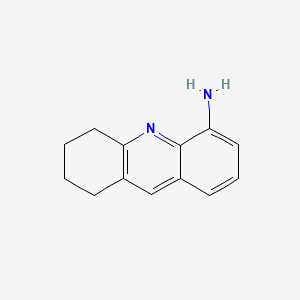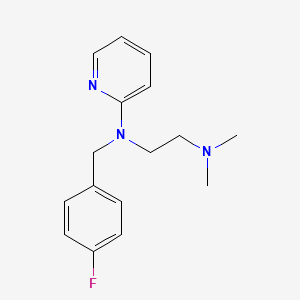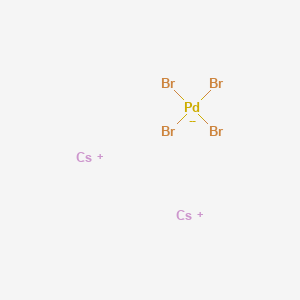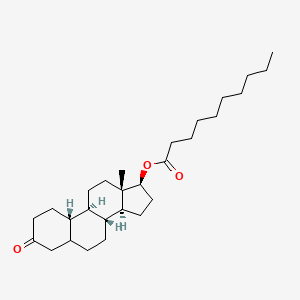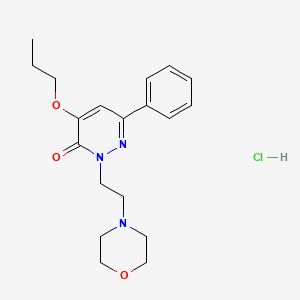
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SEP 352 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SEP 352 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of SEP 352 is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification process may include crystallization, distillation, or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
SEP 352 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employing hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involving halogenation or nitration reactions.
Common Reagents and Conditions
The reactions involving SEP 352 generally require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Performed under atmospheric or high-pressure hydrogenation conditions.
Substitution: Carried out in the presence of catalysts or under UV light to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
SEP 352 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of SEP 352 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, enzyme activity, or cellular metabolism.
Comparación Con Compuestos Similares
SEP 352 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include SEP 363856 and SEP 856, which share structural similarities but differ in their specific functional groups and reactivity.
Propiedades
Número CAS |
33048-40-7 |
|---|---|
Fórmula molecular |
C19H26ClN3O3 |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylethyl)-6-phenyl-4-propoxypyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-2-12-25-18-15-17(16-6-4-3-5-7-16)20-22(19(18)23)9-8-21-10-13-24-14-11-21;/h3-7,15H,2,8-14H2,1H3;1H |
Clave InChI |
HBBUGFSZUGXBPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
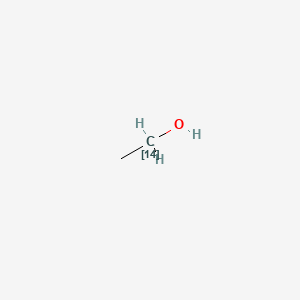
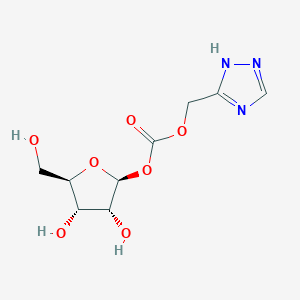
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
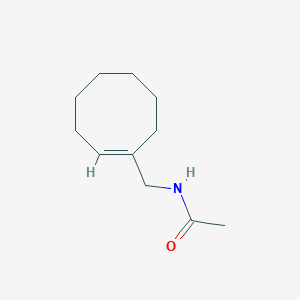
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
